molecular formula C26H20N2O4 B14886462 3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol

3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol

Cat. No.: B14886462
M. Wt: 424.4 g/mol
InChI Key: AVBUPRSSBHWJCS-UHFFFAOYSA-N
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Description

3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is a complex organic compound known for its unique structure and properties This compound is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol typically involves the condensation reaction between o-phenylenediamine and salicylaldehyde in a 1:1 molar ratio. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the Schiff base . The reaction conditions include:

    Temperature: Room temperature

    Solvent: Ethanol or methanol

    Catalyst: Glacial acetic acid

    Reaction Time: Several hours to overnight

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the reaction would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol involves its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and anticancer properties . The exact molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is unique due to its specific structural arrangement, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

3-[[2-[2-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C26H20N2O4/c29-23-13-5-7-17(25(23)31)15-27-21-11-3-1-9-19(21)20-10-2-4-12-22(20)28-16-18-8-6-14-24(30)26(18)32/h1-16,29-32H

InChI Key

AVBUPRSSBHWJCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=C(C(=CC=C3)O)O)N=CC4=C(C(=CC=C4)O)O

Origin of Product

United States

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